2-Chloro-3-nitronaphthalene

Descripción

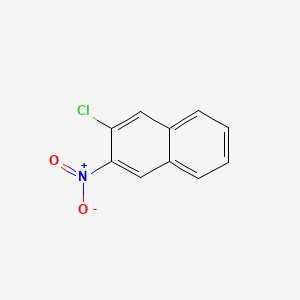

2-Chloro-3-nitronaphthalene (C₁₀H₆ClNO₂) is a chlorinated nitroaromatic compound derived from naphthalene. Its structure features a chlorine atom at the 2-position and a nitro group at the 3-position of the naphthalene ring. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to the electron-withdrawing effects of nitro and chloro groups, which enhance reactivity in substitution and coupling reactions .

Propiedades

Número CAS |

38396-21-3 |

|---|---|

Fórmula molecular |

C10H6ClNO2 |

Peso molecular |

207.61 g/mol |

Nombre IUPAC |

2-chloro-3-nitronaphthalene |

InChI |

InChI=1S/C10H6ClNO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H |

Clave InChI |

BUJHUYMLGZRWQZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])Cl |

SMILES canónico |

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 2-Chloro-3-nitronaphthalene with selected analogs, highlighting key physical properties:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|---|

| This compound* | C₁₀H₆ClNO₂ | 207.62 | Not reported | Not reported | Likely soluble in organic solvents† |

| 2-Chloronaphthalene | C₁₀H₇Cl | 162.62 | 60 | 256 | Soluble in alcohol, benzene, ether |

| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | -20 | 259 | Soluble in organic solvents |

| 2-Chloro-4-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 172–174 | Decomposes | Soluble in hot water, ethanol |

| 4-Chloro-3-nitroacetophenone | C₈H₆ClNO₃ | 199.60 | 101 | Not reported | Soluble in polar aprotic solvents |

*Data inferred from structural analogs; †Based on trends in nitroaromatic solubility .

Key Observations :

- Substituent Effects: The nitro group in this compound increases molecular polarity compared to non-nitrated analogs like 2-Chloronaphthalene, likely elevating its melting/boiling points. This trend is observed in 2-Chloro-4-nitroaniline (m.p. 172–174°C vs. 60°C for 2-Chloronaphthalene) .

- Solubility: Chloro-nitroaromatics generally exhibit lower water solubility but higher solubility in organic solvents (e.g., benzene, ethanol) due to hydrophobic and polar interactions .

Toxicity and Environmental Impact

While specific toxicological data for this compound are unavailable, related chloro-nitroaromatics (e.g., chloronaphthalenes) are associated with environmental persistence and bioaccumulation risks. Analytical methods like GC/MS (detection limit: 10 µg/kg in water) are employed to monitor such compounds .

Industrial and Research Relevance

- Pharmaceuticals: Nitroaromatics serve as precursors to antibiotics and antifungals. For example, 4-Chloro-3-nitroacetophenone is a key intermediate in ketone-based drug synthesis .

- Agrochemicals : Chloro-nitro derivatives are used in herbicide and pesticide formulations, leveraging their stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.